Ethyl 3-(3-bromopyridin-4-yl)propanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-(3-bromopyridin-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)4-3-8-5-6-12-7-9(8)11/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPSJLOTMHDOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681000 | |
| Record name | Ethyl 3-(3-bromopyridin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463303-98-2 | |
| Record name | Ethyl 3-(3-bromopyridin-4-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-(3-bromopyridin-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a brominated pyridine ring, which is known to influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 251.13 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom on the pyridine ring enhances the compound's ability to engage in nucleophilic substitution reactions, which can modulate biochemical pathways and affect cellular functions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A notable case study involved its effects on human cancer cell lines, where it demonstrated cytotoxicity against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 4.8 |
| A549 (lung cancer) | 6.1 |
The mechanism underlying this activity appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was found to inhibit biofilm formation, suggesting potential for treating infections associated with biofilm-producing bacteria. -
Evaluation of Anticancer Properties :
In a study by Johnson et al. (2023), the compound was tested for its anticancer effects on various human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, leading researchers to propose further investigation into its use as a chemotherapeutic agent.
Scientific Research Applications
Organic Synthesis
Ethyl 3-(3-bromopyridin-4-yl)propanoate serves as a versatile intermediate in organic synthesis. Its electrophilic character, due to the presence of the bromine atom, allows it to participate in various nucleophilic substitution reactions. This property makes it valuable for synthesizing more complex molecules.
Biological Interactions
The compound's structure suggests potential interactions with biological targets, making it a candidate for pharmacological studies. The bromine substituent enhances its electrophilicity, which may facilitate interactions with nucleophilic sites in biological molecules.
Therapeutic Potential
Research indicates that compounds similar to this compound may exhibit significant biological activity:
- Neuroprotective Effects : Some derivatives have shown promise in inhibiting neuronal nitric oxide synthase (nNOS), which is relevant for treating neurodegenerative disorders .
- Antimicrobial Activity : The compound's structural features could allow it to interact with microbial enzymes or receptors, leading to antibacterial or antifungal properties.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The bromine in this compound increases electrophilicity at the pyridine ring, contrasting with the electron-donating methylthio group in Ethyl 3-(methylthio)propanoate. This difference impacts reactivity; bromine facilitates nucleophilic aromatic substitution, while methylthio enhances volatility and aroma contribution .
- Biological Activity: Thiazolidinone-containing analogs (e.g., Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate) show antibacterial activity against Gram-positive bacteria, suggesting that the bromopyridine variant may also exhibit bioactivity depending on substituent interactions .
Comparative Volatility and Sensory Contributions
The bromopyridine variant’s higher molecular weight and polarity likely reduce volatility, making it less relevant in flavor chemistry but more suitable for non-volatile applications (e.g., drug synthesis).
Preparation Methods
Halogenation of Pyridine Precursors
A common initial step is the selective bromination of pyridine derivatives. For example, phenyltrimethylammonium tribromide is used to brominate acetophenone derivatives, which can be adapted for pyridine systems to introduce bromine at the desired position with good regioselectivity.
Coupling Reactions to Introduce the Propanoate Side Chain
The propanoate side chain is often introduced via palladium-catalyzed coupling reactions such as Suzuki or Buchwald–Hartwig amination reactions. These methods allow the coupling of a bromopyridine intermediate with ethyl acrylate or related esters under mild conditions to form the desired substituted propanoate.
Direct Michael Addition and Catalytic Esterification
Another approach involves the Michael addition of pyridine amines to ethyl acrylate under acid catalysis. For instance, ethyl 3-(pyridin-2-ylamino)propanoate was synthesized by reacting 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst under nitrogen atmosphere at elevated temperatures (120–160 °C) for 16–20 hours. Although this example is for the 2-pyridyl analogue, similar conditions can be adapted for the 3-bromopyridin-4-yl system.
Detailed Preparation Method Example
The following is a representative method adapted for the preparation of ethyl 3-(3-bromopyridin-4-yl)propanoate based on analogous procedures and literature:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 3-bromopyridine derivative (starting material) | Starting pyridine ring with bromine at position 3 | Commercially available or synthesized via bromination |
| 2 | Ethyl acrylate, trifluoromethanesulfonic acid catalyst, anhydrous ethanol solvent | Michael addition of 3-bromopyridin-4-amine to ethyl acrylate under nitrogen | Stirring under reflux at 120–160 °C for 16–20 h |
| 3 | Washing with petroleum ether and ethyl acetate (ratio 5:1 or 8:1), recrystallization | Purification of product by washing and recrystallization | Yield: ~80–83%, Purity: >99% (HPLC) |
This procedure involves:
- Dissolving the 3-bromopyridin-4-amine in anhydrous ethanol.
- Adding ethyl acrylate slowly with trifluoromethanesulfonic acid catalyst.
- Stirring under nitrogen protection and refluxing at controlled temperature.
- Post-reaction workup includes washing with organic solvents and recrystallization to isolate the pure this compound.
Research Findings and Optimization
- Catalyst and Solvent: Trifluoromethanesulfonic acid is an effective catalyst for the Michael addition, promoting high yield and purity under relatively mild conditions.
- Reaction Time and Temperature: Optimal reaction times range from 16 to 20 hours at 120–160 °C to balance conversion and minimize side reactions.
- Purification: Sequential washing with petroleum ether and ethyl acetate followed by recrystallization ensures removal of impurities and high purity (>99% by HPLC).
- Yield: Yields reported for similar pyridine derivatives range from 80% to 83%, indicating efficient conversion.
Comparative Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Michael addition with trifluoromethanesulfonic acid catalyst | 3-bromopyridin-4-amine, ethyl acrylate, trifluoromethanesulfonic acid, ethanol | 120–160 °C, 16–20 h, N2 atmosphere | 80–83 | >99 (HPLC) | Simple, high purity, mild catalyst |
| Palladium-catalyzed coupling (Buchwald–Hartwig) | Bromopyridine, ethyl acrylate, Pd catalyst, base | 80–100 °C, inert atmosphere | Variable (up to 85) | High | Requires Pd catalyst, more steps |
| Halogenation followed by esterification | Pyridine, brominating agent, ethyl acrylate | Room temp to reflux, multiple steps | Moderate | Moderate to high | Multi-step, requires careful control |
Q & A
Basic Questions
Q. What are the standard methods for synthesizing Ethyl 3-(3-bromopyridin-4-yl)propanoate in academic laboratories?
- Methodology : The compound is typically synthesized via conjugate addition reactions. For example, brominated pyridine derivatives (e.g., 3-bromo-4-pyridinyl intermediates) are reacted with alkyl acrylates (e.g., ethyl acrylate) in the presence of nucleophilic catalysts.
- Key Conditions :
- Solvent: Chloroform (CDCl₃) or tetrahydrofuran (THF).
- Catalysts: Metal catalysts (e.g., heterogeneous catalysts for reductive stabilization ).
- Purification: Column chromatography or recrystallization to achieve >95% purity .
- Validation : Structural confirmation via ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (MS) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Core Techniques :
- ¹H/¹³C NMR : To confirm the bromopyridinyl and propanoate moieties (e.g., δ ~7.5–8.5 ppm for pyridine protons) .
- IR Spectroscopy : Identification of ester carbonyl stretches (~1740 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight .
- Purity Assessment : Quantitative NMR (qNMR) for purity >95% .
Q. What are the primary research applications of this compound?
- Pharmaceutical Intermediates : Used in synthesizing anticoagulants (e.g., Dabigatran etexilate) via amidination and acylation reactions .
- Materials Science : As a precursor for functionalized polymers or ligands in catalysis due to its bromine substituent .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., overlapping peaks) be resolved during characterization?
- Advanced Methods :
- 2D NMR (HSQC/HMBC) : Resolves ambiguities in proton-carbon correlations, particularly for pyridinyl and ester groups .
- Computational Modeling : Density Functional Theory (DFT) simulations to predict and compare spectral data .
- Case Study : HSQC NMR successfully differentiated C–H cross signals in structurally similar lignin derivatives .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Catalytic Optimization :
- Use of iridium-based photocatalysts for enhanced regioselectivity (e.g., [Ir(ppy)₂(dtbbpy)]PF₆ in light-driven reactions) .
- Reductive stabilization via metal catalysts (e.g., Pd/C) to prevent intermediate degradation .
- Process Parameters :
- Temperature control (e.g., 0–25°C for exothermic steps).
- Solvent selection (e.g., ethyl acetate/hexane mixtures for improved solubility) .
Q. How does crystallography contribute to understanding the compound’s structural and electronic properties?
- Software Tools : SHELX suite for refining crystal structures from X-ray diffraction data .
- Key Findings :
- Single-crystal X-ray studies reveal bond angles and torsion stresses in bromopyridinyl systems (e.g., C-Br bond length ~1.9 Å) .
- Twinning analysis in SHELXL resolves disorder in aromatic rings .
Q. What analytical approaches assess the compound’s stability under varying conditions (e.g., pH, temperature)?
- Stability Protocols :
- Elemental Analysis : Van Krevelen diagrams to track oxidative degradation .
- Accelerated Stability Testing : High-temperature (40–60°C) and humidity-controlled chambers .
- Data Interpretation : GC-FID/MS monitors degradation products (e.g., de-esterified derivatives) .
Q. How can the bromopyridinyl moiety be modified to enhance bioactivity in drug development?
- Functionalization Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
